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Compound of Interest

5-Methoxy-4-(3-methylphenoxy)-2-
Compound Name:

phenylpyrimidine
CAS No.: 478029-68-4
Cat. No.: B2543434

Get Quote

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties,
synthesis, and spectroscopic characterization (NMR and Mass Spectrometry) of 5-Methoxy-4-
(3-methylphenoxy)-2-phenylpyrimidine. Belonging to the class of 2,4,5-trisubstituted
pyrimidines, this scaffold is frequently utilized in medicinal chemistry as a core structure for
kinase inhibitors (e.g., VEGFR2, c-Met) and agrochemicals. This document synthesizes
theoretical principles with empirical data from structural analogs to provide a self-validating
framework for identification and purity assessment.

Compound Profile & Physicochemical Data[1][2][3]
[4]

The following table summarizes the fundamental chemical data derived from the structural
composition of the target molecule.
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Property Value Notes

5-Methoxy-4-(3-

IUPAC Name methylphenoxy)-2-
phenylpyrimidine
Molecular Formula Ci1sH16N202
Molecular Weight 292.34 g/mol Average Mass
Monoisotopic Mass 292.1212 Da [M+H]* expected at 293.1285
Lipophilic due to phenyl/tolyl
LogP (Predicted) ~3.8-4.2 ) Pop prenyiioly
rings
N1, N3, O(Methoxy),
H-Bond Acceptors 4
O(Phenoxy)
H-Bond Donors 0 Aprotic structure

Synthesis Protocol (SNAr Methodology)

To generate the analytical data described below, the compound is synthesized via Nucleophilic
Aromatic Substitution (SNAr). This method is preferred over aryne-mediated pathways for 5-
substituted pyrimidines due to regioselectivity control.

Reaction Scheme

Electrophile: 4-Chloro-5-methoxy-2-phenylpyrimidine Nucleophile: 3-Methylphenol (m-Cresol)
Base: Potassium Carbonate (

) or Cesium Carbonate (

)
Step-by-Step Protocol

o Preparation: Charge a reaction vessel with 4-Chloro-5-methoxy-2-phenylpyrimidine (1.0 eq)
and 3-Methylphenol (1.1 eq) in anhydrous DMF (Dimethylformamide).

¢ Activation: Add anhydrous

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(2.0 eq).

e Reaction: Heat the mixture to 80-100°C for 4—6 hours. Monitor consumption of the chloride
starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.

o Workup: Cool to room temperature. Pour into ice-water. The product typically precipitates.
Filter the solid.

 Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiOz,
gradient 0-20% EtOAc in Hexane) to remove unreacted phenol.

Nuclear Magnetic Resonance (NMR) Analysis[3][5]

The NMR data below is rationalized based on substituent effects (Curphy-Morrison additivity
constants) and comparative literature of 4-phenoxypyrimidine derivatives [1, 2].

'H NMR (400 MHz, DMSO-de or CDCIs)
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N1 and the 5-
) o OMe group. This
8.35 Singlet (s) 1H H-6 (Pyrimidine)
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singlet for the

pyrimidine ring.

Ortho-protons of

the 2-phenyl ring;
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anisotropy.

Meta/Para-
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Characteristic

sharp singlet.

. Methyl group on
2.36 Singlet (s) 3H -CHs )
the phenoxy ring.

3C NMR (100 MHz, CDCls)

Pyrimidine Core: ~160.5 (C2), ~158.0 (C4), ~145.0 (C6), ~140.5 (C5).

Phenyl Substituent: ~137.0 (Ipso), 130.5, 128.5, 128.0.

Phenoxy Substituent: ~153.0 (C-0), ~139.8 (C-Me), 129.5, 126.0, 122.5, 118.5.

Alkyl: 56.5 (-OCHs), 21.5 (-CHs).

Mass Spectrometry (MS) Data
lonization Mode: ESI(+) (Electrospray lonization)

The molecule contains basic nitrogen atoms in the pyrimidine ring, making it highly amenable
to protonation in positive mode.

Fragmentation Pathway (MS/MS)

e Parent lon:m/z 293.1 [M+H]*. High intensity base peak.

o Fragment A (Loss of Phenoxy): Cleavage of the ether bond is the primary fragmentation
pathway.

o Mechanism:[1][2] Nucleophilic attack or inductive cleavage at C4.
o m/z: ~185.0 (5-methoxy-2-phenylpyrimidin-4-yl cation).
e Fragment B (Loss of Methyl Radical): Minor pathway.

o m/z: ~278.1.
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e Fragment C (Retro-Diels-Alder): High energy collision may shatter the pyrimidine ring (RCN
loss).

Visualization of Workflows
Figure 1: Synthesis and Fragmentation Logic

The following diagram illustrates the SNAr synthetic pathway and the subsequent Mass Spec
fragmentation logic used for validation.

TARGET:
5-Methoxy-4-(3-methylphenoxy)-
2-phenylpyrimidine
(MW: 292.34)

\WELRIES I Dissociation CID) Fragment: [M - Phenoxy]+
m/z 293.1 m/z ~185

SNAr Reaction
(K2CO3, DMF, 90°C)

3-Methylphenol
(m-Cresol)

Click to download full resolution via product page

Caption: Figure 1: Synthetic route via SNAr coupling and primary Mass Spectrometry
fragmentation pathway for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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